Ezetimibe Yield: E- vs. Z-Isomer Route
When employed as the starting compound for ezetimibe total synthesis, the (E)-configured 5-(4-fluorophenyl)pent-4-enoic acid provides an overall yield of below 10%, rendering the route unsuitable for practical production. In contrast, the (Z)-isomer route yields over 20% total ezetimibe through further Z-configured intermediates, representing a remarkable yield increase .
| Evidence Dimension | Total ezetimibe synthesis yield from pentenoic acid precursor |
|---|---|
| Target Compound Data | <10% overall yield (E-isomer route via E-intermediates) |
| Comparator Or Baseline | (Z)-5-(4-fluorophenyl)pent-4-enoic acid: >20% overall yield (Z-isomer route via Z-intermediates) |
| Quantified Difference | >2-fold yield advantage for (Z)-isomer route (>20% vs. <10%) |
| Conditions | Multi-step total synthesis of ezetimibe; E-route per Rosenblum et al. Tetrahedron 56, 5735-5742 (2000); Z-route per Sova et al. Synthesis 2010. |
Why This Matters
For procurement aimed at large-scale ezetimibe synthesis, the (Z)-isomer is unequivocally preferred; the (E)-isomer should only be selected when its stereochemical identity is specifically required for reference standard or analytical use.
